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Compound of Interest

1-(2-Fluorophenyl)piperazine
Compound Name:

Hydrochloride
CAS No.: 76835-09-1
Cat. No.: B163275

Get Quote

Executive Summary

This guide provides a definitive technical protocol for the identification and differentiation of 1-
(2-Fluorophenyl)piperazine (o-FPP), typically encountered as the hydrochloride salt. o-FPP is a
piperazine derivative often trafficked as a "party pill" component or "legal high" (mimicking
MDMA), and serves as a key precursor/impurity in the synthesis of pharmaceutical
antidepressants (e.g., trazodone).[1]

Forensic Challenge: The primary analytical challenge lies in distinguishing o-FPP from its
regioisomers, 1-(3-fluorophenyl)piperazine (m-FPP) and 1-(4-fluorophenyl)piperazine (p-FPP).
[1] While mass spectral patterns are highly similar, definitive identification requires a multi-
tiered approach utilizing chromatographic retention indices, specific ion ratios, and
spectroscopic confirmation (FTIR/NMR).[1]

Chemical Identity & Properties
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Property

Data

IUPAC Name

1-(2-Fluorophenyl)piperazine hydrochloride

Common Names

0-FPP, 2-FPP, ortho-Fluorophenylpiperazine

CAS Number

1011-16-1 (HCI salt); 1011-15-0 (Free base)

Molecular Formula

C1oH13FN2[1][2][3] - HCI

Molecular Weight

180.22 g/mol (Base); 216.68 g/mol (HCI salt)

Physical State

White crystalline powder

Solubility

Soluble in water, methanol; Free base soluble in
DCM, ether

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical progression from seizure to

confirmed identification.
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Figure 1: Analytical workflow for the forensic identification of o-FPP.

Sample Preparation
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Causality: Piperazines are basic nitrogenous compounds. The HCI salt is water-soluble but not
suitable for direct GC injection due to thermal instability of the salt form and column
degradation. We must liberate the free base.

Protocol: Liquid-Liquid Extraction (LLE)[1]

» Dissolution: Dissolve ~10 mg of sample in 1 mL deionized water.
 Basification: Add 200 pL of 1.0 M NaOH (Target pH > 12).

o Mechanism:[1][4][5] Deprotonates the piperazine nitrogen, rendering the molecule neutral
and lipophilic.

o Extraction: Add 2 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.
o Separation: Centrifuge at 3000 rpm for 2 minutes. Collect the bottom organic layer.

e Drying: Pass organic layer through anhydrous Sodium Sulfate (Na2S0a4) to remove residual
water.

o Reconstitution: Evaporate to dryness under nitrogen stream; reconstitute in 1 mL Methanol
for GC-MS.

Presumptive Color Tests

While not specific, these tests validate the functional group class (Secondary Amine).[1]
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Reagent Observation Mechanism

Specificity

Reaction with
Simon's Reagent Blue secondary amine

(piperazine ring)

High for 2° amines;
differentiates from
primary amines
(Amphetamine).[1]

Nucleophilic attack on

General for

NQS Reagent Orange-Red ] ] piperazines (BZP,
naphthoquinone ring
TFEMPP, FPP).[1]
Lack of activated
Marquis No Reaction / Pale aromatic ring systems  Negative control.

like MDMA

GC-MS Analysis (The Core)

Instrument: Agilent 7890/5975 or equivalent. Column: Rtx-5MS or HP-5MS (30m x 0.25mm x

0.25um).[1]

Mass Spectral Fragmentation (El, 70eV)

The mass spectrum of o-FPP is characterized by a weak molecular ion and a dominant base

peak resulting from the cleavage of the piperazine ring.
e Molecular lon (M+):m/z 180 (Intensity: ~35%)[1][3]

e Base Peak:m/z 138 (Intensity: 100%)[1]

o Mechanism:[1][4][5] Loss of C2H4N (imine fragment) from the piperazine ring. This is the

“fingerprint” ion for phenylpiperazines.
e Key Fragments:
o m/z 122: (Fluoro-phenyl cation / Loss of CsHsN)

o m/z 56: (CsHsN™*, piperazine ring fragment)[1][5]
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Figure 2: Proposed electron ionization fragmentation pathway for o-FPP.

Differentiation of Isomers (o-, m-, p-FPP)

This is the critical forensic step.[1] All three isomers share the m/z 180 and 138 ions.

o Retention Time (RT): On a non-polar (5% phenyl) column, the elution order is typically
determined by boiling point and steric shielding.[1]

o 0-FPP (2-FPP): Elutes first (Lowest RT). The ortho-fluorine creates steric shielding and an
"ortho effect," reducing intermolecular interactions.

o m-FPP (3-FPP): Elutes second.

o p-FPP (4-FPP): Elutes last (Highest RT). Most polar/linear interaction with stationary
phase.

 Derivatization (Optional but Recommended):

o Acylation with TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride)
improves peak shape and separation resolution.[1]

o Protocol: Incubate extract with 50 uL TFAA at 60°C for 20 mins.
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Confirmatory Spectroscopy
FTIR (Fourier Transform Infrared Spectroscopy)

Sample: KBr Pellet (1% sample) or ATR (Diamond crystal) of the HCI salt.[1]

Amine Salt (N-H): Broad, multiple bands 2400-3000 cm~* (Ammonium N-H stretching).[1]

Aromatic C-H: Weak sharp bands > 3000 cm~1.[6]

C-F Stretch: Strong band at 1230-1250 cm~1.

Fingerprint Region: The substitution pattern (ortho) yields specific out-of-plane (OOP)
bending vibrations distinct from para (800-850 cm~1) isomers.[1]

o 0-FPP: Look for a strong band near 750-760 cm~! (characteristic of 1,2-disubstituted
benzene).[1]

Nuclear Magnetic Resonance (NMR)

NMR is the absolute method for isomer assignment if GC-MS retention time is ambiguous.
e Solvent: D20 or CDsOD (for HCI salt).[1]
e Aromatic Region (6.9 — 7.2 ppm):

o p-FPP: Shows a symmetric AA'BB' (or AA'XX") coupling pattern (two distinct multiplets
integrating to 2H each).[1]

o 0-FPP: Shows a complex ABCD-type multiplet pattern due to the lack of symmetry and
magnetic non-equivalence of all 4 aromatic protons.

o Piperazine Ring: Two triplets (or broad multiplets) around 3.2 — 3.5 ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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